molecular formula C21H23NO3S B1614415 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone CAS No. 898762-94-2

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone

Cat. No. B1614415
CAS RN: 898762-94-2
M. Wt: 369.5 g/mol
InChI Key: NTTVKWMQXSUTTH-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-thiomorpholinomethyl benzophenone is a chemical compound with the CAS Number: 898762-94-2 . Its molecular formula is C21H23NO3S and it has a molecular weight of 369.48 . The IUPAC name for this compound is ethyl 4- [3- (4-thiomorpholinylmethyl)benzoyl]benzoate .


Molecular Structure Analysis

The InChI code for 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone is 1S/C21H23NO3S/c1-2-25-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Material Science: Enhancing Polymer Properties

4’-Carboethoxy-3-thiomorpholinomethyl benzophenone: is utilized in material science to modify the properties of polymers. Its molecular structure allows it to act as a plasticizer, improving the flexibility and durability of polymer chains. This compound can be incorporated into the polymer matrix during synthesis or added post-polymerization to adjust the material’s characteristics such as elasticity, tensile strength, and thermal stability .

Life Science: Drug Delivery Systems

In life sciences, this compound finds application in the development of drug delivery systems. Due to its chemical stability and solubility profile, it can be used to create prodrugs or drug conjugates that enhance the bioavailability of therapeutic agents. It can also be employed in targeted delivery, where the compound is designed to release the active drug in response to specific physiological triggers .

Chemical Synthesis: Intermediate for Organic Reactions

As an intermediate in organic synthesis, 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone is valuable for constructing complex organic molecules. It can undergo various chemical reactions, including condensation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing new compounds with potential pharmacological activities .

Chromatography: Stationary Phase Modifier

In chromatographic applications, this compound can be used to modify the stationary phase of chromatography columns. Its unique structure can interact with analytes, altering their retention time and improving the separation efficiency of compounds with similar physicochemical properties. This is particularly useful in high-performance liquid chromatography (HPLC) for analytical and preparative purposes .

Analytical Research: Calibration Standards

In analytical research, 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone serves as a calibration standard for various analytical techniques. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in quantitative measurements .

Photocatalysis: UV Stabilization

This compound exhibits photocatalytic properties and can be used in UV stabilization processes. It absorbs UV radiation and can dissipate the energy safely, protecting materials from photodegradation. This application is significant in the preservation of artworks, outdoor materials, and in the stabilization of pharmaceuticals exposed to light .

Safety And Hazards

The safety data sheet for a similar compound, 3-Carboethoxy-4’-thiomorpholinomethyl benzophenone, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It’s important to note that these precautions may not be exactly the same for 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone, but they provide some general safety guidelines for handling similar compounds.

properties

IUPAC Name

ethyl 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTVKWMQXSUTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643361
Record name Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3-thiomorpholinomethyl benzophenone

CAS RN

898762-94-2
Record name Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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